molecular formula C13H13N7OS B2894521 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034547-77-6

4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2894521
M. Wt: 315.36
InChI Key: IQDSJJOXFUGZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7OS and its molecular weight is 315.36. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including similar structures to the compound of interest, has identified their potential as inhibitors of photosynthetic electron transport. These inhibitors can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showcasing a mechanism through which these compounds can affect plant biology. This property is significant for developing new herbicides with specific action mechanisms (Vicentini et al., 2005).

Antimycobacterial Activity

Compounds within the pyrazine and thiadiazole families have been studied for their antimycobacterial activities. The structural features of these compounds have shown potential in fighting Mycobacterium tuberculosis, with activities significantly varying based on structural modifications. This research opens avenues for the development of new therapeutic agents against tuberculosis (Gezginci et al., 1998).

Heterocyclic Synthesis and Biological Activities

The synthesis and investigation of new hybrid molecules containing pyrazole and thiadiazole units have led to the discovery of compounds with antimicrobial, antilipase, and antiurease activities. These activities are crucial for the development of novel pharmaceuticals and agrochemicals, demonstrating the versatility of pyrazole and thiadiazole derivatives in producing bioactive molecules (Başoğlu et al., 2013).

Synthesis and Fungicidal Activity

Research into 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has explored their potential as fungicides, especially against rice sheath blight, a major disease affecting rice in China. This highlights the agricultural applications of pyrazole and thiadiazole derivatives, where modifications to the chemical structure can lead to significant fungicidal properties (Chen et al., 2000).

Pyrazolopyrimidines as Anticancer Agents

Efforts to synthesize novel pyrazolopyrimidine derivatives have yielded compounds with significant anti-tumor activity. These findings indicate the potential of pyrazole and thiadiazole frameworks in developing new anticancer agents, showcasing the pharmaceutical relevance of such compounds (Nassar et al., 2015).

properties

IUPAC Name

4-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7OS/c1-9-12(22-19-17-9)13(21)16-5-7-20-6-2-10(18-20)11-8-14-3-4-15-11/h2-4,6,8H,5,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSJJOXFUGZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

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